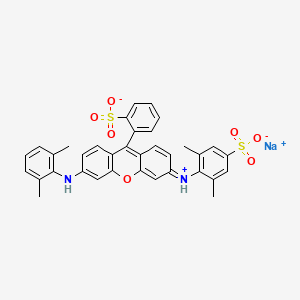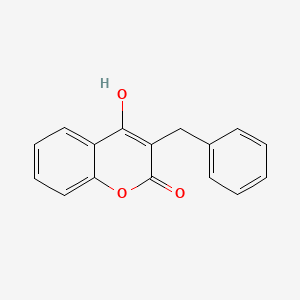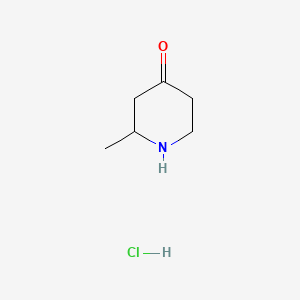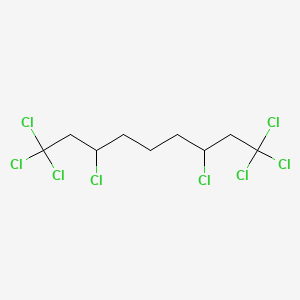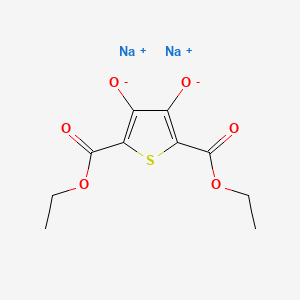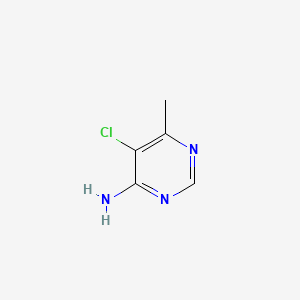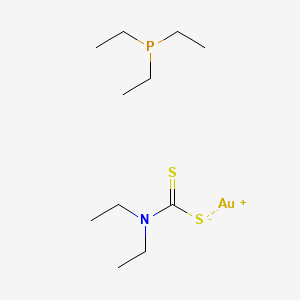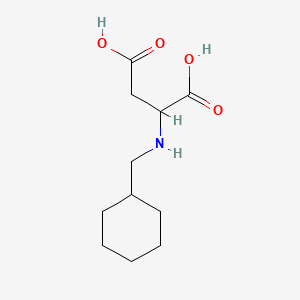
TERBIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium (III) bromide is a crystalline chemical compound . It is a white solid that is soluble in water . Its crystal structure is the same as bismuth iodide .
Synthesis Analysis
Terbium (III) bromide can be produced by heating terbium metal or terbium (III) oxide with ammonium bromide . The reaction is as follows:Tb2O3 + 6 NH4Br → 2 TbBr3 + 6 NH3 + 3 H2O A solution of terbium (III) bromide can crystallize its hexahydrate. When heating it, it will dehydrate and produce some TbOBr .
Molecular Structure Analysis
The molecular weight of Terbium Bromide is 398.64 . Its molecular formula is TbBr3 . The crystal structure of Terbium Bromide is the same as bismuth iodide .Chemical Reactions Analysis
Terbium (III) bromide can be produced by heating terbium metal or terbium (III) oxide with ammonium bromide . The reaction is as follows:Tb2O3 + 6 NH4Br → 2 TbBr3 + 6 NH3 + 3 H2O A solution of terbium (III) bromide can crystallize its hexahydrate. When heating it, it will dehydrate and produce some TbOBr .
Physical And Chemical Properties Analysis
Terbium Bromide is a white powder . It has a density of 4.62 g/cm3 . The melting point is 827°C and the boiling point is 1490°C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
- Terbium bromide is used in luminescent materials for bioimaging and diagnostics. Its strong green emission under UV excitation allows for sensitive detection of biological molecules and cellular structures .
- Terbium promotes the adhesion and osteogenic differentiation of mesenchymal stem cells (MSCs). It activates the Smad-dependent TGF-β/BMP signaling pathway, leading to increased expression of osteogenic markers (e.g., alkaline phosphatase, osteocalcin) and inhibition of adipogenic differentiation .
- Researchers have studied the doping effect of encapsulated terbium bromide on single-walled carbon nanotubes (SWCNTs) using Raman spectroscopy. The filling of SWCNTs with terbium compounds has potential applications in nanoelectronics and optoelectronics .
Biomedical Imaging and Diagnostics
Bone Metabolism Research
Doping of Carbon Nanotubes
These applications highlight terbium bromide’s versatility across diverse scientific and technological domains. Further research may uncover additional uses, making terbium-based compounds even more valuable in the future . If you’d like more details on any specific application, feel free to ask!
Safety and Hazards
Terbium Bromide is labeled with the signal word “Warning” according to the GHS labeling system . The hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Research on terbium has gained momentum due to its four short-lived radioisotopes, 149 Tb, 152 Tb, 155 Tb, and 161 Tb, all of which can be considered in one or another field of nuclear medicine . The main challenge for in vivo use of these radioisotopes is to produce them in sufficient quantity . This is currently at the research stage .
Wirkmechanismus
- The compound’s primary targets are related to MSC differentiation, specifically osteogenic (bone-forming) and adipogenic (fat-forming) pathways .
- Inhibition of adipogenic differentiation occurs concurrently, leading to a balance favoring bone formation .
- The M3 receptor in the smooth muscle of the lungs is inhibited by terbium, resulting in bronchodilation .
- Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of terbium bromide can be achieved through the reaction of terbium oxide with hydrobromic acid.", "Starting Materials": ["Terbium oxide", "Hydrobromic acid"], "Reaction": [ "Add terbium oxide to a flask containing hydrobromic acid.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and filter the resulting terbium bromide.", "Wash the terbium bromide with cold water and dry it in a desiccator." ] } | |
CAS-Nummer |
15162-98-8 |
Produktname |
TERBIUM BROMIDE |
Molekularformel |
Br3H2OTb |
Molekulargewicht |
416.652 |
IUPAC-Name |
terbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Tb+3] |
Herkunft des Produkts |
United States |
Q & A
Q1: What happens when terbium bromide is encapsulated within single-walled carbon nanotubes (SWCNTs)?
A1: Encapsulating terbium bromide within SWCNTs leads to fascinating structural changes and electronic interactions. Research using high-resolution transmission electron microscopy (HRTEM) and high-angle annular dark-field scanning transmission electron microscopy (HAADF STEM) has revealed that the stoichiometry of terbium bromide (TbBrx) changes depending on the diameter of the SWCNT. []
Q2: What analytical techniques are used to study the properties of terbium bromide inside SWCNTs?
A2: Researchers utilize a combination of advanced techniques to characterize the structural and electronic properties of terbium bromide encapsulated in SWCNTs. These include:
- Microscopy: HRTEM and HAADF STEM provide high-resolution imaging to reveal the crystal structure and morphology of terbium bromide within the SWCNTs. []
- Spectroscopy: Raman spectroscopy and optical absorption spectroscopy are employed to investigate the electronic properties of the hybrid material, revealing the doping effect of terbium bromide on the SWCNTs. [, ]
- Elemental Analysis: Local energy-dispersive X-ray spectroscopy (EDX) and elemental mapping provide insights into the elemental composition and stoichiometry of the encapsulated terbium bromide, confirming the loss of bromine atoms. []
Q3: Besides encapsulation in SWCNTs, are there other interesting structural aspects of terbium bromide?
A3: Yes, studies on lanthanoid bromide compounds have revealed the existence of metal-rich structures. One example is terbium bromide (Tb5Br8), showcasing a distinct stoichiometry with a higher metal-to-halogen ratio compared to the more common TbBr3. [] This highlights the diverse structural chemistry of terbium bromide and its potential for forming unique compounds.
Q4: Beyond its interactions with carbon nanotubes, are there other areas of research involving terbium bromide?
A4: While research on terbium bromide encapsulated in SWCNTs provides valuable insights into its structural and electronic properties, other studies explore different aspects:
- Ion Migration: Research on countercurrent electrolytic separation investigated the ion migration behavior of terbium bromide in solution. Interestingly, this study showed that despite its higher atomic weight, dysprosium (Dy) migrated faster than terbium (Tb), a phenomenon attributed to a combination of size and mass effects. [] This finding highlights the complex factors influencing ion mobility in solution.
- Magnetic Ordering: Investigations into the electrical resistivity and magnetic ordering of gadolinium and terbium bromide deuterides (LnBrDx) provide insights into the magnetic properties of these compounds. [, , ] These studies explore how variations in deuterium content (x) influence the magnetic behavior of the materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



